molecular formula C12H7BrFNO B13195746 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde

5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde

Cat. No.: B13195746
M. Wt: 280.09 g/mol
InChI Key: JLXRWOCMTMDUBR-UHFFFAOYSA-N
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Description

5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde: is an organic compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve high-pressure autoclave reactions with specific catalysts such as platinum and carbon, followed by purification steps to achieve high purity levels . The reaction conditions often include controlled temperatures and pressures to ensure optimal yields and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine or fluorine atoms.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for transition metal catalysts .

Biology and Medicine: This compound is utilized in the development of pharmaceuticals and biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and fluorine atoms in 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde imparts unique reactivity and binding properties, making it distinct from other similar compounds. These halogen atoms can participate in various interactions, enhancing the compound’s versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C12H7BrFNO

Molecular Weight

280.09 g/mol

IUPAC Name

5-(2-bromo-6-fluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7BrFNO/c13-10-2-1-3-11(14)12(10)8-4-5-9(7-16)15-6-8/h1-7H

InChI Key

JLXRWOCMTMDUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=C(C=C2)C=O)F

Origin of Product

United States

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